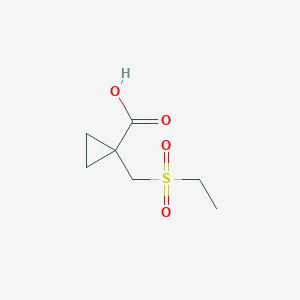

1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

Description

1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and an ethylsulfonylmethyl substituent. The cyclopropane ring imparts significant ring strain, which influences reactivity and stability. The ethylsulfonyl group introduces strong electron-withdrawing effects and polarity, enhancing solubility in polar solvents compared to non-functionalized analogs. This compound is hypothesized to have applications in medicinal chemistry, agrochemicals, or materials science due to its unique electronic and steric properties.

Properties

Molecular Formula |

C7H12O4S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

1-(ethylsulfonylmethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O4S/c1-2-12(10,11)5-7(3-4-7)6(8)9/h2-5H2,1H3,(H,8,9) |

InChI Key |

DFRHMLLORPBRPI-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CC1(CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation via Cyclopropylation

One approach involves synthesizing cyclopropane carboxylic acid derivatives through cyclopropylation reactions.

- Starting Materials: Methacrylic acid (ester or salt), methacrylonitrile, or methacrylamide.

- Reaction: React these materials with a trihalide in the presence of a base to produce a 2,2-geminal halide (III). The 2,2-geminal halide (III) then reacts with sodium metal to remove the halogen atom on the ring, generating methyl cyclopropionate, methyl cyclopropyl nitrile, or methyl cyclopropyl amide (II).

- Final Steps: Acidify methylcyclopropyl formate to obtain 1-methylcyclopropyl carboxylate (I). Subject methylcyclopropylnitrile and methylcyclopropylamide to basic hydrolysis and acidification to produce 1-methylcyclopropylcarboxylic acid (I).

Preparation of 1-Amino-cyclopropane-carboxylic acid Derivatives

Another method focuses on the synthesis of 1-amino-cyclopropane-carboxylic acid, which can be considered a related compound. This process involves several steps:

- Reaction of Acyl-methionine ester: React a 2-acylamino-4-methylthio-butanoic acid ester with dimethyl sulfate and an alkali metal alcoholate at a temperature between 80° C and 150° C. A diluent may be used during this step.

- Saponification (Optional): Saponify the product with aqueous alkali metal hydroxide or alkaline-earth metal hydroxide at a temperature between 70° C and 150° C.

- Acidification: Acidify the reaction mixture with concentrated hydrochloric acid at a temperature between 0° C and 30° C.

- Treatment with Propylene Oxide: Treat the hydrochloride formed in a methanolic solution with propylene oxide at a temperature between -5° C and +20° C.

Preparation of 1-(1'-(Carboxymethyl)cyclopropane Methyl Disulfanyl Methyl)Cyclopropane Acetic Acid

This method describes the preparation of a more complex cyclopropane derivative, which shares structural similarities.

- Reaction: React disodium disulfide salt with cyclopropane acetic acid derivatives suitable for substitution by a mercapto group.

- Example: Methyl 1-(bromomethyl)cyclopropane acetate concentrate and disodium disulfide are added to DMF and stirred at 90 °C for about 8 hours. The reaction's completion is confirmed via gas chromatography analysis, and the pH is adjusted to 3-4 with a 5% hydrochloric acid aqueous solution. Neutralize the separated organic layer to pH 7-8 with 5% aqueous sodium hydroxide solution.

Chemical Reactions Analysis

Types of Reactions: 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethylsulfonylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic reagents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Scientific Research Applications

While specific case studies and comprehensive data tables for 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid are not available in the provided search results, research on related compounds provides insight into potential applications.

Anti-Tuberculosis Agents:

- Acylsulfonamides, including 1,3-diarylpyrazolyl-acylsulfonamides, have been identified as anti-tuberculosis agents that target cell wall biosynthesis in Mycobacterium tuberculosis (Mtb) .

- Structure-activity relationship (SAR) studies have shown the potential to improve the potency of these compounds, with some achieving MIC values of less than 0.5 μM .

- These compounds exhibit bactericidal activity against replicating Mtb, including multidrug-resistant clinical isolates, and appear to have a novel mode-of-action or inhibition .

- 1,3-Diarylpyrazolyl-acylsulfonamides were identified from phenotypic screening of a compound library in cholesterol-containing media .

- Compound 1 , identified as a moderately active hit, has a unique N-(methylsulfonyl)propanamide substituent, and further SAR studies were conducted to explore its potential as a novel drug candidate for TB treatment .

Cyclopropanecarboxylic Acid Preparation:

- Cyclopropanecarboxylic acid can be prepared by oxidizing cyclopropanecarboxaldehyde with molecular oxygen at elevated temperatures . The oxidation process can proceed without a catalyst or solvent, which simplifies product isolation and reduces operating costs .

Structure-Activity Relationship (SAR) Studies:

- Systematic exploration of substituents around the pyrazole ring and variations of the pyrazole core were conducted to identify key pharmacophoric features and expand the SAR scope for increasing anti-Mtb activity .

- Variations at the N1-phenyl ring (R 1) demonstrated the essentiality of an aryl ring with larger hydrophobic para-substituents for Mtb activity .

- Substituents at the C3-position (R 2) of the pyrazole showed a wider scope for structural variation .

- The N-sulfonylpropanamide functionality linked to the pyrazole C4 position (R 3) was found to be critical for potency .

Data Tables

The following tables summarize the structure-activity relationship studies of related compounds, specifically focusing on Minimum Inhibitory Concentrations (MICs) and solubility:

Table 2: SAR around Substituents around the N1 Position

| Compound Number | R 1 | MIC (µM) | Solubility (µM) |

|---|---|---|---|

| 1 | 4.7 | 170 | |

| 2 | >50 | 200 | |

| 3 | 37 | 25 | |

| 4 | >50 | <5 | |

| 5 | >50 | 165 | |

| 6 | >50 | 190 | |

| 7 | >50 | 200 | |

| 8 | 4.7 | 100 | |

| 9 | 3.1 | 50 | |

| 10 | 4.7 | 90 | |

| 11 | 25 | 75 | |

| 12 | ≥50 | 200 |

MICs were measured in Middlebrook 7H9/Glu/BSA/Tyloxapol media; Solubility was determined in aqueous pH 7.4 phosphate buffer simulating thermodynamic conditions.

Table 5: Variations of the pyrazole core

| Compound Number | X | R3 | MIC (µM) | Solubility (µM) |

|---|---|---|---|---|

| 46 | Br | >50 | 150 | |

| 47 | Br | 50 | <5 | |

| 48 | Cl | >50 | 200 | |

| 49 | Br | 19 | <5 | |

| 50 | Cl | 25 | 175 |

Mechanism of Action

The mechanism by which 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The ethylsulfonylmethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall properties.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

Substituent Effects on Physicochemical Properties

- 1-Aminocyclopropane-1-carboxylic Acid (ACC): Key Feature: Amino group instead of ethylsulfonylmethyl. Role: ACC is a precursor to ethylene biosynthesis in plants . Comparison: The ethylsulfonyl group in the target compound likely reduces basicity compared to ACC’s amino group, altering interactions with enzymes like ACC synthase or oxidase.

- Ethyl 1-Methylcyclopropanecarboxylate: Key Feature: Ester group and methyl substituent. Role: Used as a lipophilic intermediate in organic synthesis .

- 1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid: Key Feature: Bromophenyl substituent. Role: Potential building block for pharmaceuticals or agrochemicals due to aryl halide reactivity . Comparison: The ethylsulfonyl group provides different electronic effects (strong electron-withdrawal) compared to the bromophenyl group’s steric bulk and halogen-mediated reactivity.

Sulfonamide and Sulfonyl Derivatives

- 2,2-Dimethyl-1-(4-sulfamoylphenylcarbamoyl)cyclopropanecarboxylic Acid :

- Key Feature : Sulfamoylphenylcarbamoyl group.

- Role : Demonstrated in sulfonamide-based drug design (e.g., enzyme inhibitors) .

- Comparison : The ethylsulfonylmethyl group in the target compound may offer simpler synthetic accessibility compared to the multi-step synthesis required for sulfamoylphenyl derivatives .

Key Observations :

- ACC : Directly involved in ethylene signaling, unlike the target compound .

- Sulfonamide Analogs : Exhibit stronger binding to enzymes (e.g., ACC oxidase) due to hydrogen-bonding capabilities of sulfonamides .

- Aryl-Substituted Cyclopropanes : Enhanced steric effects may limit bioavailability compared to the target compound’s smaller ethylsulfonyl group .

Physicochemical Properties

- Solubility : The carboxylic acid and ethylsulfonyl groups in the target compound enhance water solubility compared to esters (e.g., ethyl 1-methylcyclopropanecarboxylate) .

- Stability: Cyclopropane rings with electron-withdrawing groups (e.g., sulfonyl) may exhibit greater thermal stability than those with electron-donating substituents (e.g., amino) .

Biological Activity

1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with an ethylsulfonyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For example, it has shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit pro-inflammatory cytokines, which could make it useful for treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

- Inhibiting specific enzymes involved in inflammatory pathways.

- Disrupting bacterial cell wall synthesis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against drug-resistant bacterial strains showed promising results. The compound was tested against clinical isolates of MRSA and demonstrated significant antibacterial activity.

Case Study 2: Inflammation Model

In a murine model of acute inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Q & A

Q. What are the common synthetic routes for 1-((ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of cyclopropane carboxylic acid derivatives typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo compounds or carbene intermediates. For the ethylsulfonyl variant, a key step is introducing the sulfonyl group through alkylation or oxidation of thiol precursors. For example, sulfonyl groups can be incorporated via Michael addition or nucleophilic substitution using ethylsulfonyl methyl halides. Reaction optimization (e.g., solvent polarity, temperature, and catalyst loading) is critical: polar aprotic solvents like DMF enhance nucleophilicity, while lower temperatures reduce side reactions . Post-synthesis, HPLC or LC-MS is recommended to assess purity, with NMR (¹H/¹³C) confirming cyclopropane ring integrity and sulfonyl group placement .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should include accelerated degradation assays:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via UV-Vis or LC-MS. Cyclopropane rings are prone to ring-opening under strongly acidic/basic conditions, while sulfonyl groups may hydrolyze at high pH .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Cyclopropane derivatives often exhibit thermal instability above 150°C due to ring strain .

Q. What spectroscopic techniques are most effective for structural elucidation?

- NMR : ¹H NMR identifies ethylsulfonyl methyl protons (δ ~3.5–4.0 ppm) and cyclopropane ring protons (δ ~1.0–2.0 ppm). ¹³C NMR confirms carboxylic acid (δ ~170–175 ppm) and sulfonyl (δ ~50–60 ppm) carbons .

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₁₂O₄S) with <2 ppm error .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what chiral analytical methods are suitable?

Asymmetric synthesis strategies include:

- Chiral Catalysts : Use Rh(II) or Cu(I) complexes with chiral ligands (e.g., bis(oxazoline)) to induce cyclopropanation stereoselectivity .

- Chiral Stationary Phases (CSPs) : Analyze enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis with cyclodextrin additives .

Contradictions in enantiomer activity (e.g., one enantiomer inhibiting an enzyme while the other is inert) necessitate strict stereochemical control. For example, in molecular docking studies, enantiomers may exhibit ΔΔG differences >1.5 kcal/mol due to steric clashes in enzyme binding pockets .

Q. How do conflicting data in biological activity assays arise, and how can they be resolved?

Discrepancies often stem from:

- Assay Conditions : Varying pH or ionic strength alters compound ionization, affecting enzyme binding. For instance, competitive inhibition (e.g., Ki = 10 µM at pH 7.4) may shift to non-competitive at pH 6.5 due to protonation of the carboxylic acid group .

- Cellular Context : Membrane permeability differences (logP ~1.5–2.0 for this compound) influence intracellular concentration. Use LC-MS/MS to quantify cellular uptake and correlate with activity .

Resolve contradictions by standardizing assay protocols and validating with orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic IC₅₀) .

Q. What computational strategies predict interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes like cysteine proteases. The ethylsulfonyl group may form hydrogen bonds with catalytic residues (e.g., Asn198 in caspase-3), while the cyclopropane ring provides rigidity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) >3 Å suggests poor target compatibility .

- QSAR Models : Correlate substituent effects (e.g., sulfonyl vs. methoxy groups) with activity using descriptors like polar surface area or logD .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL predicted for this compound). The carboxylic acid group allows salt formation (e.g., sodium salt) for enhanced solubility .

- Bioavailability : Administer via intraperitoneal injection to bypass first-pass metabolism. Monitor plasma concentration-time profiles using LC-MS, noting t₁/₂ adjustments due to sulfonyl group metabolism (e.g., cytochrome P450-mediated oxidation) .

Methodological Considerations

Q. What are best practices for analyzing metabolic pathways of this compound?

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and NADPH. Identify metabolites via UPLC-QTOF; sulfonyl groups may undergo glutathione conjugation or oxidative cleavage .

- Stable Isotope Tracing : Synthesize a ¹³C-labeled cyclopropane analog to track metabolic fate in cell cultures .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure Cmax, AUC, and clearance rates. Poor in vivo efficacy despite high in vitro potency may indicate rapid renal excretion or plasma protein binding (>90%) .

- Tissue Distribution Studies : Use whole-body autoradiography or MALDI imaging to assess target organ penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.